Azasetron-13C,D3 Hydrochloride
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Overview
Description
Azasetron-13C,D3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Azasetron Hydrochloride, which is known for its role as a 5-HT3 receptor antagonist. This compound is particularly valuable in studies involving neurotransmission, pain, inflammation, and various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azasetron-13C,D3 Hydrochloride involves the incorporation of carbon-13 and deuterium isotopes into the Azasetron molecule. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the isotopes at specific positions within the molecule. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Azasetron-13C,D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Azasetron-13C,D3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects in treating nausea and vomiting induced by chemotherapy.
Mechanism of Action
Azasetron-13C,D3 Hydrochloride acts by competitively binding to 5-HT3 receptors, thereby blocking the action of serotonin. By preventing serotonin from binding to these receptors, the compound effectively interrupts the emetic signal transmission to the brain, reducing the sensation of nausea and the reflex to vomit .
Comparison with Similar Compounds
Azasetron Hydrochloride: The parent compound, used for similar applications but without isotopic labeling.
Azasetron-d3 Hydrochloride: Another isotopically labeled variant, with deuterium atoms incorporated but without carbon-13 labeling.
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester: A related compound with similar structural features and isotopic labeling.
Uniqueness: Azasetron-13C,D3 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed insights into molecular structures and dynamics compared to single-labeled compounds .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-SPZGMPHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.